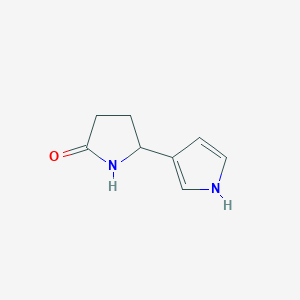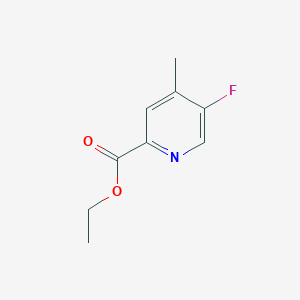
Ethyl 5-fluoro-4-methylpicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-fluoro-4-methylpicolinate is a fluorinated pyridine derivative. It is a compound of interest in various fields of chemistry and industry due to its unique structural properties and potential applications. The presence of both fluorine and methyl groups on the pyridine ring enhances its chemical reactivity and stability, making it a valuable compound for further chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-fluoro-4-methylpicolinate typically involves the fluorination of a suitable pyridine precursor. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as potassium fluoride in the presence of a suitable solvent .
Industrial Production Methods: For industrial production, the synthesis process is optimized for higher yields and cost-effectiveness. The use of readily available starting materials and efficient reaction conditions is crucial. For example, the preparation of 6-ethyl-5-fluoro-4-chloropyrimidine involves the use of potassium fluoride and thionyl chloride, which can be adapted for the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-fluoro-4-methylpicolinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride, dimethyl sulfoxide (DMSO) as a solvent.
Oxidation: Potassium permanganate or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Major Products Formed: The major products depend on the type of reaction. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides.
Scientific Research Applications
Ethyl 5-fluoro-4-methylpicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of Ethyl 5-fluoro-4-methylpicolinate involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors. This can lead to the inhibition or activation of specific biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Ethyl 5-fluoro-4-methoxypicolinate: Similar in structure but with a methoxy group instead of a methyl group.
Fluorinated Quinolines: These compounds also contain fluorine atoms and exhibit unique biological activities.
Picolinic Acid Derivatives: These compounds are used in herbicides and have similar structural features.
Uniqueness: Ethyl 5-fluoro-4-methylpicolinate stands out due to its specific substitution pattern on the pyridine ring, which imparts unique reactivity and stability. The presence of both fluorine and methyl groups makes it a versatile intermediate for further chemical modifications and applications.
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
ethyl 5-fluoro-4-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H10FNO2/c1-3-13-9(12)8-4-6(2)7(10)5-11-8/h4-5H,3H2,1-2H3 |
InChI Key |
PGXAVSHISXXUMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


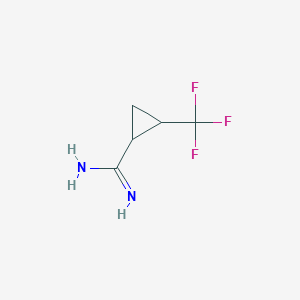
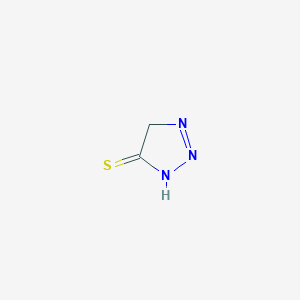
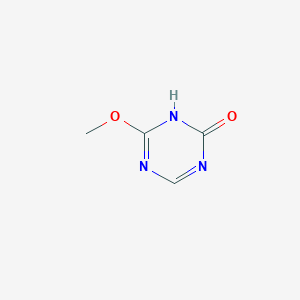
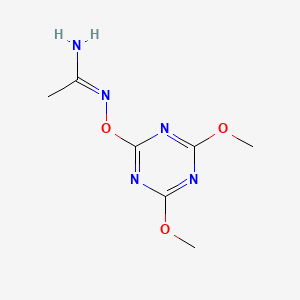
![N-[4-Amino-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid](/img/structure/B13127714.png)
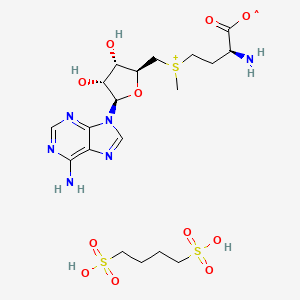
![N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide](/img/structure/B13127728.png)
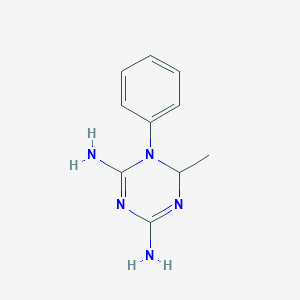
![5-((7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one](/img/structure/B13127732.png)
![2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13127754.png)

![3-[2-[[1-(3-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]methyl]pyrrolidin-1-yl]benzoic acid](/img/structure/B13127774.png)
